Tebutam

描述

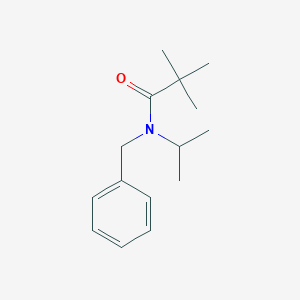

Structure

3D Structure

属性

IUPAC Name |

N-benzyl-2,2-dimethyl-N-propan-2-ylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO/c1-12(2)16(14(17)15(3,4)5)11-13-9-7-6-8-10-13/h6-10,12H,11H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJKCKKDSSSRYCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=CC=CC=C1)C(=O)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041691 |

Source

|

| Record name | Butam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35256-85-0 |

Source

|

| Record name | Tebutam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35256-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tebutam [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035256850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzyl-N-isopropyl-2,2-dimethylpropionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.686 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TEBUTAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43Q5P667CM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tebutam's Enigmatic Grip on Plant Cell Division: A Technical Examination of Potential Mechanisms

For Immediate Release

[CITY, State] – [Date] – The precise molecular choreography by which the pre-emergence herbicide tebutam halts plant cell division remains a subject of scientific ambiguity. While classified as a microtubule assembly inhibitor, its chemical identity as a benzamide and its herbicidal profile also suggest a potential role in the disruption of very-long-chain fatty acid (VLCFA) synthesis. This technical guide delves into both plausible mechanisms of action, presenting the current, albeit conflicting, evidence and outlining the experimental avenues required for a definitive understanding. This report is intended for researchers, scientists, and drug development professionals seeking to unravel the intricate biological impact of this agricultural compound.

The Duality of this compound's Mechanism: Two Competing Hypotheses

Currently, the scientific literature presents two distinct, and to some extent contradictory, explanations for this compound's herbicidal activity at the cellular level.

Hypothesis 1: this compound as a Microtubule Assembly Inhibitor

One primary source categorizes this compound as a selective microtubule assembly inhibitor[1]. Microtubules are fundamental components of the plant cytoskeleton, playing a critical role in cell division, specifically in the formation of the mitotic spindle and the phragmoplast, which are essential for chromosome segregation and cytokinesis, respectively. Herbicides that disrupt microtubule assembly typically bind to tubulin, the protein subunit of microtubules, preventing its polymerization into functional filaments[2][3]. This disruption leads to a cascade of events culminating in the arrest of the cell cycle and, ultimately, cell death.

Hypothesis 2: this compound as an Inhibitor of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

Conversely, this compound's classification as a benzamide herbicide suggests a different mode of action[4]. Many pre-emergence herbicides, particularly those in the acetamide and chloroacetamide families that control grasses and small-seeded broadleaf weeds, function by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs)[5][6]. VLCFAs are crucial components of various cellular structures, including membranes and the protective outer cuticle of plants. Inhibition of VLCFA elongases, the enzymes responsible for their synthesis, leads to a depletion of these essential molecules, resulting in compromised cell membrane integrity, defective cuticle formation, and ultimately, a failure of seedling growth and development[5][6][7].

Visualizing the Potential Pathways of Disruption

To better understand the theoretical underpinnings of each hypothesis, the following diagrams illustrate the generalized signaling pathways associated with microtubule assembly inhibition and VLCFA synthesis inhibition.

Quantitative Data Summary: A Call for Empirical Evidence

A thorough review of the available literature reveals a significant gap in the quantitative understanding of this compound's biological activity. To date, no specific data on its inhibitory concentrations (e.g., IC50 values) for either microtubule polymerization or VLCFA synthesis have been published.

| Parameter | Value for this compound | Reference |

| IC50 (Microtubule Polymerization) | Not Available | - |

| IC50 (VLCFA Elongase Activity) | Not Available | - |

| Binding Affinity (Tubulin) | Not Available | - |

| Binding Affinity (VLCFA Elongase) | Not Available | - |

Table 1. Summary of Unavailable Quantitative Data for this compound's Mechanism of Action.

Proposed Experimental Protocols for Mechanism Elucidation

To definitively ascertain the primary mechanism of action of this compound, a series of targeted biochemical and cell-based assays are required. The following protocols are based on established methodologies for studying microtubule and VLCFA inhibitors.

Investigating Microtubule Assembly Inhibition

Objective: To determine if this compound directly inhibits the polymerization of tubulin into microtubules.

Methodology: In Vitro Tubulin Polymerization Assay

-

Tubulin Isolation: Purify tubulin from a plant source (e.g., tobacco BY-2 cells or Arabidopsis thaliana) using established protocols involving cycles of polymerization and depolymerization.

-

Assay Setup: In a temperature-controlled spectrophotometer, combine purified tubulin with a polymerization buffer containing GTP.

-

This compound Treatment: Add varying concentrations of this compound (or a vehicle control) to the reaction mixture.

-

Monitoring Polymerization: Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates microtubule polymerization.

-

Data Analysis: Plot the rate of polymerization against the concentration of this compound to determine the IC50 value.

Investigating VLCFA Synthesis Inhibition

Objective: To determine if this compound inhibits the activity of VLCFA elongase enzymes.

Methodology: In Vitro VLCFA Elongase Assay

-

Microsome Isolation: Prepare microsomal fractions from etiolated seedlings of a susceptible plant species (e.g., barnyard grass) as these are enriched in VLCFA elongases.

-

Assay Setup: Incubate the microsomal fraction with a reaction mixture containing a radiolabeled precursor (e.g., [14C]-malonyl-CoA) and an acyl-CoA starter substrate.

-

This compound Treatment: Add varying concentrations of this compound (or a vehicle control) to the reaction mixture.

-

Lipid Extraction and Analysis: After incubation, extract the fatty acids and analyze them using techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to separate and quantify the elongated fatty acid products.

-

Data Analysis: Determine the level of inhibition of VLCFA synthesis at different this compound concentrations to calculate the IC50 value.

References

- 1. This compound (Ref: GPC-5544) [sitem.herts.ac.uk]

- 2. Herbicide Symptoms - Part 1 (ACIS) [cales.arizona.edu]

- 3. southeast.k-state.edu [southeast.k-state.edu]

- 4. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 5. 15.9 Herbicides that Inhibit Very Long Chain Fatty Acids – Principles of Weed Control [ohiostate.pressbooks.pub]

- 6. researchgate.net [researchgate.net]

- 7. Structure-Activity Correlation of Very Long-Chain Fatty Acid Biosynthesis Inhibitors | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Synthesis of Tebutam

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for Tebutam (N-benzyl-N-isopropylpivalamide), a herbicide belonging to the amide class. This document details the starting materials, key reaction steps, experimental protocols, and available quantitative and qualitative data, designed to support research and development professionals in the fields of agrochemistry and drug development.

Core Synthesis Pathway

The commercial synthesis of this compound is a two-step process. The first step involves the formation of the intermediate N-benzyl-N-isopropylamine through the reaction of a benzyl halide with isopropylamine. The second step is the acylation of this intermediate with pivaloyl chloride to yield the final product, this compound.[1]

Logical Relationship of the this compound Synthesis Pathway

Caption: A diagram illustrating the two-step synthesis of this compound from benzyl halide and isopropylamine.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of this compound, derived from patent literature.

| Table 1: Reactant Molar Ratios and Reaction Conditions | |

| Step | Reactants and Molar Ratios |

| Step 1: Formation of N-benzyl-N-isopropylamine | Benzyl Halide: 1 mole |

| Isopropylamine: 1.5 to 3 moles (preferably 2 moles) | |

| Alkali Metal Hydroxide: 1.25 to 1.75 moles (preferably 1.5 moles) | |

| Step 2: Acylation to this compound (Method A) | N-benzyl-N-isopropylamine: 1.56 moles |

| Pivaloyl Chloride: 1.88 moles | |

| Sodium Hydroxide: 1.25 moles | |

| Step 2: Acylation to this compound (Method B) | N-benzyl-N-isopropylamine: 2 molar equivalents |

| Pivaloyl Chloride: 1 molar equivalent |

| Table 2: Yield and Purity Data | |

| Parameter | Value |

| Yield of this compound (Method A) | 99% |

| Purity of recovered N-benzyl-N-isopropylamine (Method B) | 95-96% (by weight) |

| Purity of crude this compound (Method B) | 95.7% (by weight) |

Experimental Protocols

The following are detailed experimental methodologies for the key steps in this compound synthesis.

Step 1: Synthesis of N-benzyl-N-isopropylamine

This procedure is based on the process described in European Patent EP0065804B1.

Materials:

-

Benzyl halide (e.g., benzyl chloride)

-

Isopropylamine

-

Alkali metal hydroxide (e.g., sodium hydroxide) as an aqueous solution

Procedure:

-

One mole of benzyl halide is reacted with 1.5 to 3 moles of isopropylamine and 1.25 to 1.75 moles of an aqueous solution of alkali metal hydroxide. The concentration of the hydroxide solution is chosen so that the resulting alkali metal halide remains in solution.

-

The reaction mixture is maintained at a temperature of 30 to 50°C for 2 to 3 hours.

-

Following the reaction, the organic phase is separated and the N-benzyl-N-isopropylamine is purified by distillation.

Step 2: Synthesis of this compound (N-benzyl-N-isopropylpivalamide)

Two alternative methods are presented below.

Method A (Based on EP0065804B1):

Materials:

-

N-benzyl-N-isopropylamine

-

Pivaloyl chloride

-

Toluene

-

20% aqueous sodium hydroxide solution

Procedure:

-

The distilled N-benzyl-N-isopropylamine from Step 1 is introduced into a two-phase system consisting of toluene and a 20% aqueous sodium hydroxide solution. The amount of sodium hydroxide solution should be sufficient to neutralize the hydrochloric acid formed during the reaction and maintain an alkaline aqueous phase upon completion.

-

Pivaloyl chloride is added to the mixture at a temperature between 0 and 60°C.

-

The reaction mixture is stirred for one hour at the same temperature.

-

The final product, this compound, is then isolated from the organic phase using conventional methods such as washing, drying, and solvent evaporation.

Example from Patent: A solution of 50 g (1.25 mol) of sodium hydroxide in 290 ml of water was combined with a solution of 233 g (1.56 mol) of N-benzyl-N-isopropylamine in 260 ml of toluene at 10°C. A solution of 227 g (1.88 mol) of pivaloyl chloride in 230 ml of toluene was added dropwise over one hour. After stirring for another hour, 354 g (1.54 mol) of N-benzyl-N-isopropylpivaloylamide was obtained, corresponding to a 99% yield.

Method B (Based on US4331815A):

Materials:

-

N-benzyl-N-isopropylamine

-

Pivaloyl chloride

-

A non-reactive organic solvent (e.g., toluene)

-

Water

-

Dilute aqueous sodium hydroxide

Procedure:

-

Two molar equivalents of N-benzyl-N-isopropylamine are reacted with one mole of pivaloyl chloride in a non-reactive organic solvent like toluene. The reaction temperature is maintained between 5° and 100°C (specifically 85°-90°C in the patent's example).

-

After the reaction, water is added to the mixture, creating two liquid phases (aqueous and organic). These phases are then separated.

-

The organic phase is washed sequentially with dilute sodium hydroxide solution and then with water.

-

This compound is obtained as the distillation residue after removing water and the organic solvent from the washed organic phase.

-

The aqueous phase from step 2, containing the hydrochloride salt of the excess N-benzyl-N-isopropylamine, is treated with aqueous sodium hydroxide to regenerate the free amine, which can then be separated and recycled.

Experimental Workflow

References

An In-depth Technical Guide to the Herbicide Tebutam: Chemical Properties, Structure, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Tebutam, a pre-emergence herbicide belonging to the benzamide class. It details the compound's chemical structure, physicochemical properties, mechanism of action, and standard experimental protocols for its analysis. All quantitative data is presented in tabular format for clarity and ease of comparison.

Chemical Identity and Structure

This compound, also known as Butam, is a selective herbicide used for the control of annual grasses and some broadleaf weeds.[1][2] Its chemical structure is characterized by a propanamide core substituted with N-benzyl and N-isopropyl groups at the nitrogen atom and two methyl groups at position 2.[3][4]

Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | N-benzyl-2,2-dimethyl-N-propan-2-ylpropanamide | [2][4] |

| CAS Name | 2,2-dimethyl-N-(1-methylethyl)-N-(phenylmethyl)propanamide | [2][5] |

| CAS Number | 35256-85-0 | [2][3][4][5][6] |

| Molecular Formula | C₁₅H₂₃NO | [2][5][6][7] |

| Molecular Weight | 233.35 g/mol | [4][5][6][7] |

| Synonyms | Butam, N-Benzyl-N-isopropylpivalamide, Comodor, GCP-5544 | [2][5][6][8] |

| InChI Key | RJKCKKDSSSRYCB-UHFFFAOYSA-N | [2][4][5] |

| SMILES | CC(C)N(CC1=CC=CC=C1)C(=O)C(C)(C)C | [4][5] |

Structural Relationship Diagram

The following diagram illustrates the logical relationship and connectivity of the primary functional groups within the this compound molecule.

Caption: Logical diagram of this compound's core functional groups.

Physicochemical Properties

The physical and chemical properties of this compound influence its environmental fate, solubility, and biological activity. It is characterized as a light brown liquid with moderate water solubility and high solubility in organic solvents.[5][9]

Summary of Physicochemical Data

| Property | Value | Conditions | Source |

| Physical State | Light brown liquid | Commercial Grade | [9][10] |

| Melting Point | < 25 °C | [3] | |

| Boiling Point | 96 °C | [3] | |

| Flash Point | 80 °C | [3][9] | |

| Density | 0.98 g/mL | [9] | |

| Vapor Pressure | 89 mPa (6.68 x 10⁻⁴ mmHg) | 20 °C | [9] |

| Water Solubility | 790 mg/L | 20 °C, pH 7 | [9] |

| Organic Solvent Solubility | > 500,000 mg/L (Miscible) | 20 °C (in Methanol, Acetone, Toluene) | [9] |

| Octanol-Water Partition Coefficient (log Kow) | 3.0 - 3.4 | 20 °C, pH 7 | [9][11] |

Mechanism of Action

This compound is classified as a Herbicide Resistance Action Committee (HRAC) Group K1 and WSSA Group 3 herbicide.[9] However, its primary biochemical mechanism aligns with the WSSA Group 15 herbicides, which act by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs).[12][13][14]

VLCFAs (containing more than 18 carbon atoms) are crucial for forming various lipids, waxes, and suberin, which are essential for plant membrane integrity, cuticle formation, and early seedling growth.[12] this compound, like other chloroacetamide herbicides, inhibits the elongase enzymes responsible for adding two-carbon units to long-chain fatty acid precursors.[12][13][15] This disruption of VLCFA synthesis leads to stunted growth, particularly of the emerging shoot in grasses and roots in broadleaf weeds, ultimately causing seedling death before or shortly after emergence.[1][14]

Signaling Pathway Diagram: Inhibition of VLCFA Elongation

The diagram below illustrates the inhibitory effect of this compound on the fatty acid elongation pathway in the endoplasmic reticulum.

Caption: this compound blocks the VLCFA elongase enzyme complex.

Experimental Protocols

This section provides detailed methodologies for the analysis of this compound, including its quantification in environmental matrices and the determination of its key physicochemical properties.

Protocol: Quantification of this compound in Soil by LC-MS/MS

This protocol outlines a general procedure for the extraction, cleanup, and analysis of this compound residues from soil samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation and Extraction: a. Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube. b. Add 10 mL of acetonitrile as the extraction solvent. c. Fortify with an appropriate internal standard if necessary. d. Vortex vigorously for 2 minutes to ensure thorough mixing. e. Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl) for QuEChERS-based extraction to induce phase separation and remove water. f. Shake or vortex for another 2 minutes. g. Centrifuge at 4000 rpm for 10 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA)). b. Vortex for 1 minute to facilitate the removal of interferences like fatty acids and organic acids. c. Centrifuge at 10,000 rpm for 5 minutes.

3. LC-MS/MS Analysis: a. Transfer the cleaned supernatant to an autosampler vial. b. Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.[4] c. LC Conditions:

- Column: C18 reverse-phase column (e.g., Waters XBridge C18, 3.5 µm, 2.1x50 mm).[4]

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.

- Flow Rate: 0.3 mL/min.

- Injection Volume: 5 µL. d. MS/MS Conditions:

- Ionization Mode: Electrospray Ionization, Positive (ESI+).[4]

- Precursor Ion: [M+H]⁺, m/z 234.18.[4]

- Product Ions: Monitor at least two transitions for quantification and confirmation (e.g., m/z 91.05, 192.13).[4]

- Collision Energy: Optimize for specific transitions.

Workflow Diagram: this compound Residue Analysis

The following diagram outlines the logical workflow for the experimental protocol described above.

Caption: Standard workflow for this compound analysis in soil samples.

Protocol: Determination of Octanol-Water Partition Coefficient (log Kow)

This protocol is based on the OECD Guideline 107 for testing chemicals, using the "Shake Flask" method.

1. Principle: The Kow is the ratio of the concentration of a substance in n-octanol to its concentration in water at equilibrium. This method determines the Kow by measuring the concentration of the test substance in both phases after they have been in contact and equilibrated.

2. Reagents and Materials: a. This compound analytical standard (≥98% purity).[6] b. n-Octanol, analytical grade, pre-saturated with water. c. Water (e.g., HPLC grade or deionized), pre-saturated with n-octanol. d. Glass centrifuge tubes with screw caps. e. Mechanical shaker or vortex mixer. f. Centrifuge. g. Analytical instrument for quantification (e.g., HPLC-UV or LC-MS).

3. Procedure: a. Prepare a stock solution of this compound in n-octanol. b. In a centrifuge tube, combine the n-octanol stock solution and water in a defined volume ratio (e.g., 1:1, 2:1, or 1:2), ensuring the total concentration of this compound does not exceed its water solubility limit. c. Cap the tube tightly and shake vigorously for 5-10 minutes at a constant temperature (e.g., 20-25 °C). d. Allow the phases to separate. If an emulsion forms, separation can be aided by centrifugation (e.g., 2000-4000 rpm for 10 minutes). e. Carefully withdraw an aliquot from the n-octanol layer and another from the aqueous layer. Ensure no cross-contamination occurs. f. Analyze the concentration of this compound in each aliquot using a suitable analytical method (e.g., LC-MS/MS as described in Protocol 4.1). g. Repeat the experiment with at least two different volume ratios.

4. Calculation: a. Calculate the partition coefficient (Kow) for each run: Kow = C_octanol / C_water (where C_octanol and C_water are the measured concentrations in the respective phases). b. The final value is expressed as its common logarithm (log Kow). The results from different volume ratios should agree within ±0.3 log units.

References

- 1. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]

- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 3. This compound | 35256-85-0 [m.chemicalbook.com]

- 4. This compound | C15H23NO | CID 92299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 35256-85-0: this compound | CymitQuimica [cymitquimica.com]

- 6. scbt.com [scbt.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. This compound [webbook.nist.gov]

- 9. This compound (Ref: GPC-5544) [sitem.herts.ac.uk]

- 10. smolecule.com [smolecule.com]

- 11. PubChemLite - this compound (C15H23NO) [pubchemlite.lcsb.uni.lu]

- 12. researchgate.net [researchgate.net]

- 13. 15.9 Herbicides that Inhibit Very Long Chain Fatty Acids – Principles of Weed Control [ohiostate.pressbooks.pub]

- 14. Long Chain Fatty Acid Inhibitors | Herbicide Symptoms [ucanr.edu]

- 15. researchgate.net [researchgate.net]

The Degradation of Tebutam in Soil and Water: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tebutam, a pre-emergence herbicide, is utilized for the control of broadleaf and grassy weeds. Its environmental fate, particularly its degradation in soil and water, is a critical aspect of its ecological impact assessment. This technical guide aims to provide a comprehensive overview of the degradation products of this compound in these matrices. However, a thorough review of publicly available scientific literature reveals a significant gap in detailed studies specifically identifying and quantifying the degradation products of this compound.

Therefore, this document will outline the theoretical degradation pathways of this compound based on its chemical structure and the known behavior of similar amide herbicides. It will also present standardized experimental protocols and data presentation formats that are typically employed in herbicide degradation studies. The visualizations provided are illustrative examples based on common herbicide degradation pathways and workflows, designed to meet the specified requirements of this guide in the absence of this compound-specific data.

Introduction to this compound

This compound, with the chemical name N-benzyl-N-isopropylpivalamide, is a member of the amide class of herbicides.[1] Its mode of action involves the inhibition of microtubule assembly in target weeds.[2] Understanding the transformation of this compound in the environment is crucial for predicting its persistence, potential for groundwater contamination, and the toxicological profile of its metabolites.

Chemical Structure of this compound:

Figure 1. Chemical structure of this compound (N-benzyl-N-isopropylpivalamide).

Theoretical Degradation Pathways

Based on the functional groups present in the this compound molecule (an amide linkage, a benzyl group, an isopropyl group, and a tert-butyl group), several degradation pathways can be hypothesized in soil and water. These transformations are typically mediated by microbial activity (biodegradation) and chemical processes (abiotic degradation) such as hydrolysis and photolysis.

Potential Degradation Reactions:

-

Amide Bond Hydrolysis: The central amide bond is a likely point of cleavage, which would lead to the formation of N-benzyl-N-isopropylamine and pivalic acid. This is a common degradation pathway for amide herbicides.

-

Hydroxylation: The aromatic ring of the benzyl group or the alkyl chains could undergo hydroxylation, mediated by microbial monooxygenase enzymes.

-

N-Dealkylation: The isopropyl or benzyl group could be cleaved from the nitrogen atom.

-

Oxidation: The alkyl groups could be oxidized to form alcohols, aldehydes, and carboxylic acids.

The following diagram illustrates a hypothetical degradation pathway for this compound.

Figure 2. Hypothetical degradation pathway of this compound.

Experimental Protocols for Degradation Studies

To investigate the degradation of this compound and identify its metabolites, standardized experimental protocols are necessary. The following sections describe typical methodologies for soil and water degradation studies.

Soil Degradation Study (Aerobic)

This type of study aims to determine the rate and products of this compound degradation in soil under aerobic conditions.

Methodology:

-

Soil Selection and Characterization: Select representative agricultural soils. Characterize the soil for properties such as texture, pH, organic carbon content, and microbial biomass.

-

Test Substance Application: Prepare a stock solution of radiolabeled (e.g., ¹⁴C-labeled) or non-labeled this compound. Apply the solution uniformly to the soil samples at a concentration relevant to agricultural practices.

-

Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20-25°C) and moisture content (e.g., 40-60% of maximum water holding capacity). Maintain aerobic conditions by ensuring adequate air exchange.

-

Sampling: Collect soil samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

-

Extraction: Extract this compound and its degradation products from the soil samples using an appropriate solvent or combination of solvents (e.g., acetonitrile, methanol).

-

Analysis: Analyze the extracts using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Identification of Degradation Products: Identify unknown peaks in the chromatograms using techniques like LC-MS/MS or GC-MS by comparing their mass spectra with spectral libraries or by elucidating their structures.

-

Quantification: Quantify the concentration of this compound and its identified degradation products over time.

-

Data Analysis: Calculate the dissipation half-life (DT₅₀) and the formation and decline of degradation products.

References

The Environmental Fate of Tebutam: A Review of Available Data

An in-depth analysis of the environmental fate and persistence of the herbicide Tebutam is currently hampered by a significant lack of publicly available quantitative data. While general information regarding its physicochemical properties can be found, crucial metrics required for a comprehensive environmental risk assessment—including soil degradation half-life, soil sorption coefficients, and bioaccumulation potential—are not readily accessible in scientific literature or public databases.

This compound is a pre-emergence herbicide used for the control of broadleaved weeds and grasses in various crops.[1] Its mode of action involves the inhibition of microtubule assembly in target weeds.[1] Understanding its behavior and persistence in the environment is critical for assessing its potential impact on non-target organisms and ecosystems. However, a thorough review of available resources reveals a notable scarcity of specific data points that are essential for such an evaluation.

Physicochemical Properties

A summary of the available physicochemical properties of this compound is presented in Table 1. These properties provide a foundational understanding of how the herbicide is likely to behave in the environment. For instance, its moderate water solubility suggests some potential for movement within the soil profile, while its octanol-water partition coefficient (Log P) indicates a possibility of bioaccumulation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₃NO | [2] |

| Molecular Weight | 233.35 g/mol | [2] |

| Water Solubility | 790 mg/L (at 20°C, pH 7) | [1] |

| Log P (Octanol-Water Partition Coefficient) | 3 | [1] |

| Vapor Pressure | Data not available | |

| Henry's Law Constant | Data not available |

Environmental Persistence and Degradation

Detailed information on the persistence of this compound in various environmental compartments is largely unavailable. Key metrics such as the soil degradation half-life (DT50) under aerobic and anaerobic conditions are not specified in the reviewed literature.

Abiotic Degradation

Hydrolysis: Information regarding the hydrolysis of this compound is limited. While some sources suggest it is stable to hydrolysis, specific rate constants or half-lives at different pH values are not provided.[1]

Photolysis: The degradation of this compound due to sunlight (photolysis) in water and on soil surfaces has not been quantitatively described in the available literature.

Biotic Degradation

The role of microorganisms in the breakdown of this compound in soil and water is a critical aspect of its environmental fate. However, specific studies detailing the aerobic and anaerobic degradation pathways and the identification of major metabolites are not publicly accessible. Without this information, a comprehensive understanding of its ultimate fate in the environment remains elusive.

Mobility and Sorption in Soil

The mobility of a pesticide in soil is largely governed by its tendency to adsorb to soil particles. This is quantified by the soil sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc). Despite the importance of these parameters in predicting the potential for leaching into groundwater, specific Kd and Koc values for this compound across different soil types could not be located.

Bioaccumulation

The potential for a chemical to accumulate in living organisms is assessed by its bioconcentration factor (BCF). A high BCF indicates that the substance is likely to be stored in the fatty tissues of organisms, potentially leading to biomagnification up the food chain. For this compound, no empirical BCF values from studies on fish or other aquatic organisms were found in the public domain.

Experimental Protocols

A comprehensive technical guide would necessitate detailed descriptions of the experimental methodologies used to generate the environmental fate data. Standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are typically employed for these studies. These include:

-

OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method

-

OECD 111: Hydrolysis as a Function of pH

-

OECD 301: Ready Biodegradability

-

OECD 305: Bioaccumulation in Fish

-

OECD 307: Aerobic and Anaerobic Transformation in Soil

-

OECD 316: Phototransformation of Chemicals in Water

While the principles of these guidelines are well-established, their specific application to this compound, including experimental conditions and results, is not documented in the available literature.

Visualizations of Environmental Fate Pathways

Due to the lack of information on the degradation pathways of this compound, it is not possible to create accurate diagrams of its transformation in the environment. A hypothetical degradation pathway would be purely speculative and would not meet the requirements of a technical guide for a scientific audience.

Similarly, workflows for specific environmental fate studies on this compound cannot be visualized without access to the actual experimental designs and procedures employed.

Conclusion

The compilation of an in-depth technical guide on the environmental fate and persistence of this compound is severely constrained by the absence of critical quantitative data. While some basic physicochemical properties are known, the data necessary to populate tables on degradation, sorption, and bioaccumulation, and to construct diagrams of its environmental pathways, are not available in the public domain. The reasons for this data scarcity are unclear but may be related to the proprietary nature of regulatory studies or the discontinuation of certain public databases.[1] For a complete and robust assessment of this compound's environmental fate, access to the original regulatory submission documents or new, independent scientific studies would be required. Without such data, a comprehensive understanding of its environmental behavior and potential risks remains incomplete.

References

Spectroscopic Profile of Tebutam: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis and characterization of Tebutam (N-benzyl-N-isopropylpivalamide), a pre-emergence herbicide. This document details available spectroscopic data, outlines relevant experimental protocols, and visualizes associated biological and analytical workflows to support research and development activities.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from various spectroscopic techniques for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in searched resources | - | - | - |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 177.3 | C=O (Amide) |

| 138.6 | C (Aromatic) |

| 128.9 | CH (Aromatic) |

| 127.8 | CH (Aromatic) |

| 127.1 | CH (Aromatic) |

| 53.8 | CH (Isopropyl) |

| 50.1 | CH₂ (Benzyl) |

| 38.9 | C (t-butyl) |

| 27.9 | CH₃ (t-butyl) |

| 20.8 | CH₃ (Isopropyl) |

Source: Predicted data from PubChem.[1]

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₅H₂₃NO | PubChem[1] |

| Molecular Weight | 233.35 g/mol | PubChem[1] |

| Exact Mass | 233.177964 g/mol | PubChem[1] |

| Electron Ionization (EI)-MS Major Fragments (m/z) | ||

| 91 | [C₇H₇]⁺ (Tropylium ion) | NIST |

| 57 | [C₄H₉]⁺ (tert-Butyl cation) | NIST |

| 41 | [C₃H₅]⁺ | NIST |

Infrared (IR) Spectroscopy

Table 4: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1645 | Strong | C=O stretch (amide) |

| ~2870-2970 | Strong | C-H stretch (aliphatic) |

| ~3030-3090 | Medium | C-H stretch (aromatic) |

| ~1450-1495 | Medium | C=C stretch (aromatic ring) |

Note: Data is inferred from general spectroscopic principles and data for similar compounds as a specific experimental spectrum for this compound was not found.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 5: Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound

| λmax (nm) | Solvent | Molar Absorptivity (ε) |

| ~260-270 | Ethanol/Methanol | Not available |

Note: The absorption maximum is predicted based on the presence of the benzene chromophore. A specific experimental spectrum for this compound was not found.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization for specific instrumentation and sample matrices.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR tubes (5 mm)

-

NMR Spectrometer (e.g., Bruker, 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃) directly in an NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition:

-

Acquire a single-pulse ¹H NMR spectrum.

-

Set appropriate parameters, including pulse width, acquisition time, and relaxation delay.

-

Typically, 16-64 scans are sufficient.

-

Process the Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the FID similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[2]

-

Mass Spectrometry (Electron Ionization - Gas Chromatography-Mass Spectrometry)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Solvent (e.g., Dichloromethane, Ethyl Acetate)

-

GC-MS instrument with an EI source

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a volatile solvent.

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate this compound from any impurities.

-

-

MS Detection:

-

As this compound elutes from the GC column, it enters the EI source of the mass spectrometer.

-

The molecules are ionized by a high-energy electron beam (typically 70 eV).

-

The resulting molecular ion and fragment ions are separated by the mass analyzer (e.g., a quadrupole).

-

A mass spectrum is recorded, plotting ion abundance versus mass-to-charge ratio (m/z).

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound sample

-

Potassium bromide (KBr) for solid samples, or a suitable solvent (e.g., Chloroform) for liquid samples.

-

FT-IR Spectrometer with an appropriate sample holder (e.g., ATR, KBr pellet press).

Procedure (using Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Spectrum Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., C=O, C-H, C=C).

UV-Visible Spectroscopy

Objective: To determine the wavelength of maximum absorption (λmax) of this compound.

Materials:

-

This compound sample

-

Spectroscopic grade solvent (e.g., Ethanol, Methanol)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis Spectrophotometer

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the λmax.

-

Spectrum Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Fill a second quartz cuvette with the this compound solution.

-

Place the blank cuvette in the reference beam and the sample cuvette in the sample beam of the spectrophotometer.

-

Scan a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum.

-

-

Data Analysis: Identify the wavelength at which the maximum absorbance occurs (λmax).

Visualizations

Signaling Pathway: Inhibition of Microtubule Assembly

This compound's herbicidal activity stems from its ability to inhibit microtubule assembly in susceptible plant species. This disruption of the cytoskeleton interferes with cell division and elongation, ultimately leading to plant death. The following diagram illustrates this proposed mechanism.

Caption: this compound's mechanism of action.

Experimental Workflow: this compound Residue Analysis

The analysis of this compound residues in environmental or agricultural samples typically follows a multi-step workflow, from sample collection to final data analysis. The following diagram outlines a general experimental workflow for the quantification of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

References

Tebutam: A Xenobiotic Deep Dive for the Modern Researcher

An In-depth Technical Guide on the Xenobiotic Properties of the Herbicide Tebutam

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a pre-emergence amide herbicide, is utilized for the control of broadleaf and grassy weeds. As a xenobiotic compound, understanding its interaction with biological systems is paramount for assessing its toxicological profile and environmental impact. This technical guide provides a comprehensive overview of the known xenobiotic properties of this compound, including its mechanism of action, toxicological data, and presumed metabolic pathways. Due to the limited availability of specific quantitative data for this compound, this document also presents illustrative data from analogous compounds and outlines detailed experimental protocols for the comprehensive evaluation of its xenobiotic characteristics. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the study of this compound and other amide herbicides.

Introduction

This compound is a synthetic monocarboxylic acid amide classified as an amide herbicide.[1][2] Its primary application is in agriculture as a pre-emergence agent to control a variety of weed species.[2] The xenobiotic nature of this compound necessitates a thorough investigation of its absorption, distribution, metabolism, excretion (ADME), and toxicity to understand its potential effects on non-target organisms and the environment. This guide synthesizes the current knowledge on this compound's xenobiotic properties and provides a framework for future research.

Mechanism of Action

The primary mode of action for this compound is the selective inhibition of microtubule assembly.[2][3] Microtubules are essential cytoskeletal polymers involved in critical cellular processes such as cell division, intracellular transport, and maintenance of cell structure. By disrupting microtubule dynamics, this compound interferes with mitosis, leading to cell cycle arrest and ultimately, cell death in susceptible plant species.

Below is a diagram illustrating the proposed mechanism of action for this compound, leading to cell cycle arrest and apoptosis.

Xenobiotic Profile: Quantitative Data

Specific quantitative data on the xenobiotic properties of this compound are not extensively available in the public domain. The following tables summarize the known data for this compound and provide illustrative data from other amide herbicides and relevant compounds to offer a comparative perspective.

Table 1: Physicochemical and Toxicological Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₃NO | [4] |

| Molecular Weight | 233.35 g/mol | [4] |

| Water Solubility | 790 mg/L (at 20°C) | [2] |

| Log P (Octanol-Water) | 3.0 | [2] |

| Acute Oral LD₅₀ (Guinea Pig) | 2025 mg/kg | [5] |

| Primary Hazards | Skin and eye irritant, may cause respiratory irritation | [4] |

Table 2: Illustrative Cytotoxicity of Amide Herbicides in A549 Cells

| Compound | IC₅₀ (µM) |

| Metolachlor | 430 |

| Acetochlor | 524 |

| Propisochlor | 564 |

| Alachlor | 565 |

| Butachlor | 619 |

| Propanil | 831 |

| Pretilachlor | 2333 |

| Data from a study on various amide herbicides, presented for comparative purposes.[6] |

Table 3: Illustrative Cytochrome P450 Inhibition by Tebuconazole

| CYP Isoform | Inhibition Type | Kᵢ (µM) |

| CYP3A4/5 | Mixed | 0.6 - 1.3 |

| CYP2C9 | Mixed | 0.7 |

| CYP2D6 | Competitive | 11.9 |

| CYP2C19 | Competitive | 0.23 |

| Data for Tebuconazole, a different pesticide, is shown to illustrate potential CYP interactions.[7] |

Experimental Protocols

To facilitate further research on this compound, this section provides detailed methodologies for key experiments to characterize its xenobiotic properties.

In Vitro Tubulin Polymerization Assay

This assay assesses the direct effect of this compound on microtubule formation.

Materials:

-

Purified tubulin (>99%)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

This compound stock solution (in DMSO)

-

96-well microplate reader with temperature control

Procedure:

-

Reconstitute tubulin to 3 mg/mL in General Tubulin Buffer on ice.

-

Prepare serial dilutions of this compound in G-PEM buffer.

-

In a pre-warmed 96-well plate at 37°C, add the reconstituted tubulin.

-

Add varying concentrations of this compound (e.g., 0.1 µM to 10 µM) to the wells.

-

Initiate polymerization by adding GTP to a final concentration of 1 mM.

-

Immediately measure the absorbance at 340 nm every 60 seconds for one hour at 37°C.[8]

-

Analyze the rate of polymerization and determine the IC₅₀ value.

Cell Viability (MTS) Assay

This assay measures the metabolic activity of cells as an indicator of cytotoxicity.

Materials:

-

Human cell line (e.g., HeLa or A549)

-

96-well cell culture plates

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

MTS reagent

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (DMSO).

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

Add MTS reagent to each well and incubate for 2-4 hours.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value.[1]

In Vitro Metabolic Stability Assay

This assay determines the rate at which this compound is metabolized by liver enzymes.

Materials:

-

Human liver microsomes (HLMs)

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

This compound stock solution (in DMSO)

-

LC-MS/MS system

Procedure:

-

Pre-incubate HLMs with this compound in phosphate buffer at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

-

Calculate the in vitro half-life (t₁/₂) and intrinsic clearance.[9][10]

The following diagram outlines a general workflow for assessing the xenobiotic properties of this compound.

Presumed Metabolism

Specific metabolic pathways for this compound have not been detailed in the available literature. However, based on the metabolism of other amide herbicides and xenobiotics, this compound is expected to undergo Phase I and Phase II metabolic reactions.

-

Phase I Metabolism: Likely involves oxidation, hydroxylation, and dealkylation reactions, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. These reactions aim to increase the polarity of the compound.

-

Phase II Metabolism: The modified this compound metabolites are then expected to be conjugated with endogenous molecules such as glucuronic acid, sulfate, or glutathione, further increasing their water solubility and facilitating their excretion from the body.

The following diagram illustrates the hypothetical metabolic pathway of this compound.

Conclusion

While this compound has a defined mechanism of action as a microtubule assembly inhibitor, a comprehensive understanding of its xenobiotic properties requires further investigation. This technical guide has summarized the currently available information and provided a clear roadmap for future research. By employing the detailed experimental protocols outlined herein, researchers can generate the necessary quantitative data to fully characterize the metabolic stability, cytotoxicity, and pharmacokinetic profile of this compound. Such data are essential for a thorough risk assessment and for ensuring the safe and responsible use of this herbicide.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound (Ref: GPC-5544) [sitem.herts.ac.uk]

- 3. Frontiers | A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval [frontiersin.org]

- 4. This compound | C15H23NO | CID 92299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 35256-85-0 [m.chemicalbook.com]

- 6. Potential Common Mechanisms of Cytotoxicity Induced by Amide Herbicides via TRPA1 Channel Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro enantioselective inhibition of the main human CYP450 enzymes involved in drug metabolism by the chiral pesticide tebuconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Tebuthiuron: A Technical Guide to its Discovery, History, and Agricultural Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tebuthiuron is a broad-spectrum herbicide belonging to the substituted urea class, utilized for the control of a wide range of herbaceous and woody plants. This technical guide provides an in-depth overview of the discovery, history of agricultural use, mode of action, and key experimental data related to tebuthiuron. Quantitative data are summarized in structured tables, and a detailed description of its mechanism of action is provided.

Discovery and History

Tebuthiuron was discovered by Air Products and Chemicals.[1] In 1974, it was registered in the United States by Elanco, and the rights were later sold to Dow AgroSciences.[1] It is commercially available under various trade names, including Spike, Graslan, and Reclaim.[1][2] Tebuthiuron is a nonselective, broad-spectrum herbicide used to control weeds, as well as woody and herbaceous plants.[1] Its primary use is in non-cropland areas, rangelands, rights-of-way, and industrial sites.[2] It is also used in sugarcane cultivation.[1][2] Due to its high potential for groundwater contamination, its use has been banned in Europe since November 2002.[1]

Chemical and Physical Properties

Tebuthiuron is an off-white to buff-colored crystalline solid.[1] Its chemical and physical properties are summarized in Table 1.

| Property | Value | Reference |

| IUPAC Name | N-(5-tert-Butyl-1,3,4-thiadiazol-2-yl)-N,N′-dimethylurea | [1] |

| CAS Number | 34014-18-1 | [1] |

| Chemical Formula | C9H16N4OS | [1] |

| Molar Mass | 228.31 g·mol−1 | [1] |

| Melting Point | 163.19 °C | [1] |

| Boiling Point | 394.23 °C | [1] |

| Water Solubility | 2500 mg/L | [1] |

| Vapor Pressure | 0.27 mPa | [1] |

| Soil Half-life | > 360 days | [1] |

Mode of Action

Tebuthiuron is a systemic herbicide that is absorbed by the plant roots and translocated to the leaves.[1] It acts by inhibiting photosynthesis.[1][3] Specifically, it blocks electron transport in Photosystem II of the photosynthetic pathway. This disruption leads to the cessation of energy production and ultimately, plant death. Woody plants may take two to three years to be completely controlled after application.[2]

Caption: Tebuthiuron's mode of action in inhibiting photosynthesis.

Agricultural Use and Application

Tebuthiuron is formulated as granules, pellets, or a wettable powder.[1] It is applied to the soil surface by hand, aircraft, or ground equipment.[1][2] Application can be done at any time of the year, and it remains effective for several years.[1]

Application Rates:

-

Pellets (20% active ingredient): 0.5-2 g/m² (equating to 0.1-0.4 g/m² of active ingredient).[1]

-

Broadcast (Spike 80DF): 3 to 5 pounds of product per acre (maximum of about 4 pounds of active ingredient per acre).[3]

Experimental Protocols

Caption: Generalized workflow for herbicide evaluation.

Toxicological Data

Tebuthiuron exhibits varying levels of toxicity to different organisms. A summary of key toxicological data is presented in Table 2.

| Test Organism | Endpoint | Value | Reference |

| Rat (oral) | LD50 | 644 mg/kg | [1] |

| Rat (3-generation reproduction) | NOEL | 40 mg/kg/day | [4] |

| Rabbit (developmental) | - | No adverse effects up to 25 mg/kg/day | [2] |

| Dog (1-year feeding) | - | Chronic effects observed | [3] |

| Quail (subacute oral) | LD50 | >5,000 ppm | [3] |

| Mallard Duck (subacute oral) | LD50 | >5,000 ppm | [3] |

| Rainbow Trout (96-hour acute) | LC50 | 143 mg/L | [3] |

| Bluegill Sunfish (96-hour acute) | LC50 | 106 mg/L | [3] |

Note on Butamifos: It is important to distinguish tebuthiuron from other herbicides such as butamifos. Butamifos is an organophosphate herbicide that acts by inhibiting microtubule formation and also functions as an acetylcholinesterase inhibitor.[5][6] It is used on beans, turf, and various vegetables.[5] Unlike tebuthiuron, butamifos is not registered for use in the European Union or Switzerland.[5]

References

Methodological & Application

Application Note: Development and Validation of a Reversed-Phase HPLC Method for the Quantification of Tebutam

Abstract

This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Tebutam, a pre-emergence amide herbicide. The method utilizes a C18 stationary phase with an isocratic mobile phase of acetonitrile and water, and UV detection. This document provides a detailed protocol for method development, validation in accordance with ICH guidelines, and routine analysis, making it suitable for quality control and research applications.

Introduction

This compound (N-benzyl-2,2-dimethyl-N-propan-2-ylpropanamide) is a selective herbicide used to control annual grasses and some broadleaf weeds.[1][2] Its chemical formula is C15H23NO, with a molecular weight of 233.35 g/mol .[1][3] Accurate and precise quantification of this compound in technical materials and formulated products is essential for ensuring product quality and efficacy. High-performance liquid chromatography (HPLC) is a widely used analytical technique for the separation and quantification of active ingredients in agrochemical formulations due to its high resolution, sensitivity, and specificity. This application note presents a validated RP-HPLC method for the determination of this compound.

Chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | N-benzyl-2,2-dimethyl-N-propan-2-ylpropanamide | [1] |

| Synonyms | Butam, Comodor, N-Benzyl-N-isopropylpivalamide | [3][4] |

| Molecular Formula | C15H23NO | [3] |

| Molecular Weight | 233.35 g/mol | [1][3] |

| Solubility | Moderately soluble in water; soluble in organic solvents such as methanol and chloroform. | [2][3] |

| Mode of Action | Inhibition of microtubule assembly. | [5] |

Experimental Protocol

Instrumentation and Chromatographic Conditions

-

HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Stationary Phase: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Acetonitrile:Water (60:40, v/v). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 220 nm. The presence of a phenyl ring in this compound's structure suggests UV absorbance in this region. A secondary, less intense absorption may be observed around 265 nm.

-

Injection Volume: 10 µL.

-

Run Time: Approximately 10 minutes.

Preparation of Standard and Sample Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 10-100 µg/mL.

-

Sample Preparation: For technical grade this compound or formulated products, accurately weigh an amount of sample equivalent to about 25 mg of this compound and prepare a 25 mL stock solution as described for the standard. Further dilute as necessary to fall within the calibration range.

Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1][4][6]

Summary of Validation Parameters

| Parameter | Specification | Result |

| Specificity | No interference from blank and placebo at the retention time of this compound. | The method is specific. |

| Linearity (Range) | 10 - 100 µg/mL | Correlation coefficient (r²) > 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |

| Precision (% RSD) | ||

| - Repeatability (n=6) | ≤ 2.0% | < 1.0% |

| - Intermediate Precision | ≤ 2.0% | < 1.5% |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.5 µg/mL |

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 1.5 µg/mL |

| Robustness | No significant impact on results with small, deliberate variations in method parameters. | The method is robust. |

Diagrams

Caption: Experimental workflow for the HPLC analysis of this compound.

Caption: Logical flow of HPLC analytical method development for this compound.

Conclusion

The described RP-HPLC method is simple, rapid, and reliable for the quantitative determination of this compound. The method has been validated and demonstrated to be specific, linear, accurate, precise, and robust. It can be effectively employed for routine quality control analysis of this compound in both technical and formulated products.

References

- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 2. This compound | 35256-85-0 [m.chemicalbook.com]

- 3. CAS 35256-85-0: this compound | CymitQuimica [cymitquimica.com]

- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 5. This compound (Ref: GPC-5544) [sitem.herts.ac.uk]

- 6. ijrrjournal.com [ijrrjournal.com]

Application Notes and Protocols for Tebutam Herbicide Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tebutam is a pre-emergence herbicide used for the control of a wide range of broadleaved weeds and grasses in various crops.[1] Its primary mode of action is the inhibition of microtubule assembly, a critical process for cell division and elongation in plants.[1] This disruption of microtubule formation leads to the arrest of mitosis, ultimately causing phytotoxicity and preventing the emergence and growth of susceptible weed species.

These application notes provide a detailed experimental protocol for screening the herbicidal efficacy of this compound. The protocol outlines methods for assessing phytotoxicity through germination and seedling growth assays, establishing dose-response relationships, and analyzing the collected data. The provided methodologies are designed to be adaptable for screening other herbicide candidates and for evaluating their selectivity on different plant species.

Data Presentation

The following tables summarize hypothetical, yet realistic, quantitative data from a this compound screening experiment on a representative sensitive weed species (e.g., Amaranthus retroflexus - a dicot) and a tolerant crop species (e.g., Zea mays - a monocot).

Table 1: Effect of this compound on Seed Germination of a Sensitive Weed and Tolerant Crop

| This compound Concentration (µM) | Amaranthus retroflexus (Dicot Weed) - Germination Inhibition (%) | Zea mays (Monocot Crop) - Germination Inhibition (%) |

| 0 (Control) | 0.0 ± 0.0 | 0.0 ± 0.0 |

| 1 | 15.2 ± 2.1 | 2.1 ± 0.5 |

| 10 | 48.5 ± 3.5 | 8.3 ± 1.2 |

| 50 | 85.1 ± 2.8 | 15.6 ± 2.0 |

| 100 | 98.9 ± 1.1 | 25.4 ± 3.1 |

| 250 | 100.0 ± 0.0 | 40.2 ± 4.5 |

| 500 | 100.0 ± 0.0 | 55.8 ± 5.2 |

Data are presented as mean ± standard deviation.

Table 2: Effect of this compound on Seedling Growth of a Sensitive Weed and Tolerant Crop (14 days after treatment)

| This compound Concentration (µM) | Amaranthus retroflexus (Dicot Weed) - Inhibition (%) | Zea mays (Monocot Crop) - Inhibition (%) |

| Root Length | Shoot Length | |

| 0 (Control) | 0.0 ± 0.0 | 0.0 ± 0.0 |

| 1 | 25.4 ± 3.2 | 18.9 ± 2.5 |

| 10 | 65.8 ± 4.1 | 55.2 ± 3.9 |

| 50 | 95.2 ± 2.1 | 88.6 ± 3.0 |

| 100 | 100.0 ± 0.0 | 98.1 ± 1.5 |

| 250 | 100.0 ± 0.0 | 100.0 ± 0.0 |

| 500 | 100.0 ± 0.0 | 100.0 ± 0.0 |

Data are presented as mean ± standard deviation.

Table 3: Calculated EC50 Values for this compound on a Sensitive Weed and Tolerant Crop

| Parameter | Amaranthus retroflexus (Dicot Weed) - EC50 (µM) | Zea mays (Monocot Crop) - EC50 (µM) |

| Germination | 10.5 | >500 |

| Root Length | 7.8 | 275.4 |

| Shoot Length | 9.2 | 350.1 |

| Biomass | 8.5 | 310.8 |

EC50 (Effective Concentration 50) is the concentration of this compound that causes a 50% reduction in the measured parameter.

Experimental Protocols

Seed Germination Assay

This assay determines the effect of this compound on the germination of seeds.

Materials:

-

This compound stock solution (e.g., 10 mM in a suitable solvent like DMSO or acetone)

-

Seeds of target weed and crop species

-

Petri dishes (9 cm diameter)

-

Filter paper (Whatman No. 1 or equivalent)

-

Sterile distilled water

-

Incubator or growth chamber with controlled temperature and light

Procedure:

-

Prepare a series of this compound dilutions from the stock solution to achieve the desired final concentrations (e.g., 1, 10, 50, 100, 250, 500 µM). The final solvent concentration should be consistent across all treatments, including the control (e.g., 0.1% DMSO).

-

Place two layers of filter paper in each Petri dish.

-

Pipette 5 mL of each this compound dilution or control solution onto the filter paper in the respective Petri dishes.

-

Place a predetermined number of seeds (e.g., 25-50) evenly on the moistened filter paper.

-

Seal the Petri dishes with parafilm to prevent evaporation.

-

Incubate the Petri dishes in a growth chamber at an appropriate temperature and light cycle for the selected plant species (e.g., 25°C with a 16-hour light/8-hour dark cycle).

-

After a defined period (e.g., 7-14 days), count the number of germinated seeds. A seed is considered germinated when the radicle has emerged to a certain length (e.g., >2 mm).

-

Calculate the germination inhibition percentage for each concentration relative to the control.

Seedling Growth Assay (Phytotoxicity Assessment)

This assay evaluates the impact of this compound on the early growth of seedlings.

Materials:

-

Pre-germinated seedlings of target weed and crop species (germinated as described above in the absence of this compound)

-

Apparatus for hydroponic or agar-based growth (e.g., Magenta boxes, glass tubes with agar plugs)

-

Nutrient solution (e.g., Hoagland's solution)

-

This compound stock solution

-

Growth chamber with controlled temperature, light, and humidity

Procedure:

-

Prepare the growth medium (hydroponic solution or agar) containing the desired range of this compound concentrations. Ensure the solvent concentration is consistent across all treatments.

-

Select uniform, healthy pre-germinated seedlings and transfer them to the treatment containers.

-

Place the containers in a growth chamber under controlled conditions.

-

After a specified growth period (e.g., 14 days), carefully remove the seedlings.

-

Measure the following parameters:

-

Root length: The length of the primary root from the root-shoot junction to the tip.

-

Shoot length: The length from the root-shoot junction to the tip of the longest leaf or cotyledon.

-

Biomass (Fresh and Dry Weight): Gently blot the seedlings dry to measure fresh weight. To measure dry weight, place the seedlings in an oven at 60-70°C for 48-72 hours until a constant weight is achieved.

-

-

Calculate the percentage inhibition for each parameter at each this compound concentration relative to the control.

Data Analysis

The collected data should be analyzed to determine the dose-response relationship.

-

Calculate Percentage Inhibition:

-

Inhibition (%) = [1 - (Valuetreatment / Valuecontrol)] * 100

-

-

Dose-Response Curve: Plot the percentage inhibition against the logarithm of the this compound concentration.

-

EC50 Calculation: Use a non-linear regression model, such as a four-parameter log-logistic model, to fit the dose-response curve and calculate the EC50 value for each measured parameter. Statistical software packages (e.g., R with the 'drc' package, GraphPad Prism) are recommended for this analysis.

Mandatory Visualizations

Caption: Experimental workflow for this compound herbicide screening.

References

Tebutam: Application Notes and Protocols for Weed Science Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tebutam is a selective, pre-emergence herbicide belonging to the amide chemical class.[1][2] It is utilized for the control of a range of annual grasses and broadleaf weeds in various agricultural crops. Its primary mechanism of action is the inhibition of microtubule assembly in plant cells, which disrupts cell division and ultimately leads to weed mortality.[1] This document provides detailed application notes and protocols for the use of this compound in weed science research, based on available scientific information.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value |

| IUPAC Name | N-benzyl-N-isopropyl-2,2-dimethylpropanamide |

| Chemical Formula | C15H23NO |

| Molecular Weight | 233.35 g/mol |

| CAS Number | 35256-85-0 |

| Appearance | Information not available |

| Water Solubility | Information not available |

| Mode of Action | Inhibition of microtubule assembly |

(Data sourced from PubChem CID 92299 and other sources)[2]

Mechanism of Action: Microtubule Assembly Inhibition

This compound's herbicidal activity stems from its ability to interfere with the formation of microtubules in plant cells.[1] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis), cell wall formation, and overall cell structure.

By inhibiting the polymerization of tubulin proteins into functional microtubules, this compound effectively halts cell division, particularly in the meristematic tissues of germinating seeds and young seedlings. This disruption of mitosis prevents the growth and development of susceptible weeds, leading to their death shortly after germination and before they can emerge from the soil.

References

Application Notes and Protocols for the Development of a Controlled-Release Tebutam Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the development of a controlled-release oral tablet formulation of Tebutam. This compound is an amide-based compound with a molecular formula of C₁₅H₂₃NO and a molecular weight of 233.35 g/mol [1][2][3][4]. For the purpose of these application notes, we will hypothesize a therapeutic application for this compound requiring sustained plasma concentrations over a 12-hour period to improve patient compliance and therapeutic efficacy[5][6][7]. The following sections detail the necessary materials, equipment, and step-by-step protocols for formulation development, characterization, and in vitro release testing.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for selecting appropriate excipients and manufacturing processes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₅H₂₃NO | [1][2][3][4][8] |

| Molecular Weight | 233.35 g/mol | [1][2][3][4] |

| Appearance | Yellowish solid | [3] |

| Solubility | Moderately soluble in water, more soluble in organic solvents like chloroform and methanol. | [1][3] |

| pKa | -0.50 ± 0.70 (Predicted) | [3] |

| LogP | 3.4 | [2] |

Formulation Development Strategy

The primary goal is to develop a matrix-based controlled-release tablet. This approach involves embedding the active pharmaceutical ingredient (API), this compound, within a polymer matrix that controls the rate of drug release[9]. A hydrophilic polymer, Hydroxypropyl Methylcellulose (HPMC), will be evaluated at different concentrations to modulate the drug release profile. The tablets will be prepared by the wet granulation method to improve flow properties and content uniformity of the powder blend[9].

Excipient Selection

The selection of excipients is critical for achieving the desired controlled-release characteristics[6]. Table 2 lists the proposed excipients and their functions in the formulation.

Table 2: Proposed Excipients for this compound Controlled-Release Tablets

| Excipient | Function | Rationale |